Ac-Val-Tyr-Lys-NH2 Trifluoroacetate

CAS No.: 884009-99-8

Cat. No.: VC11663455

Molecular Formula: C24H36F3N5O7

Molecular Weight: 563.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884009-99-8 |

|---|---|

| Molecular Formula | C24H36F3N5O7 |

| Molecular Weight | 563.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C22H35N5O5.C2HF3O2/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23;3-2(4,5)1(6)7/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32);(H,6,7)/t17-,18-,19-;/m0./s1 |

| Standard InChI Key | UKVKUBGHKQMMBG-YOTVLOEGSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

| SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

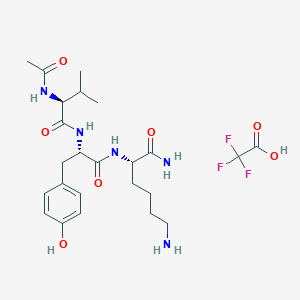

Ac-Val-Tyr-Lys-NH2 Trifluoroacetate is a tripeptide with the sequence Ac-Val-Tyr-Lys-NH2, modified by trifluoroacetic acid (TFA) to form a salt. The N-terminal valine is acetylated (Ac-), while the C-terminal lysine is amidated (-NH2). The trifluoroacetate counterion improves solubility in polar solvents, a common strategy in peptide chemistry to facilitate handling and purification.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 884009-99-8 |

| Molecular Formula | |

| Molecular Weight | 563.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

| SMILES Notation | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

The stereochemistry of the peptide backbone follows L-configurations for all amino acids, as indicated by the "S" designations in its IUPAC name. The tyrosine residue contributes a phenolic hydroxyl group, while the lysine side chain provides a primary amine, both of which may participate in intra- or intermolecular interactions.

Physicochemical Properties

The trifluoroacetate salt form markedly influences the compound’s behavior:

-

Solubility: Highly soluble in aqueous buffers, acetonitrile, and dimethylformamide (DMF), but insoluble in nonpolar solvents like ether.

-

Stability: Susceptible to hydrolysis under extreme pH conditions or prolonged exposure to elevated temperatures. Lyophilized forms are stable at -20°C for long-term storage.

-

Isoelectric Point (pI): Estimated at 8.2–9.0 due to the lysine residue’s basic side chain (pKa ~10.5) and the N-terminal acetyl group’s neutrality.

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Ac-Val-Tyr-Lys-NH2 Trifluoroacetate typically employs SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . Key steps include:

-

Resin Loading: A Wang or Rink amide resin is selected to yield the C-terminal amide upon cleavage.

-

Amino Acid Coupling: Sequential activation of Fmoc-protected valine, tyrosine, and lysine derivatives using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide).

-

Acetylation: The N-terminus is acetylated using acetic anhydride after final deprotection.

-

Cleavage and Deprotection: Treatment with a TFA-based cocktail (e.g., TFA:water:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5) removes side-chain protecting groups and releases the peptide from the resin .

-

Salt Formation: Precipitation in cold ether yields the trifluoroacetate salt, which is then lyophilized.

Table 2: Representative SPPS Protocol

| Step | Reagents/Conditions | Duration |

|---|---|---|

| Resin swelling | DCM/DMF (1:1) | 30 min |

| Fmoc deprotection | 20% piperidine in DMF | 2 × 5 min |

| Coupling | 4 eq amino acid, HBTU, DIPEA | 60 min |

| Acetylation | 10% acetic anhydride in DMF | 20 min |

| Cleavage | TFA/water/TIS/EDT (95:2.5:1.25:1.25) | 3 hr |

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients (0.1% TFA) achieves >95% purity. The trifluoroacetate ion pairs with the peptide, improving retention and peak symmetry.

Challenges and Limitations

-

Trifluoroacetate Interference: TFA may inhibit enzymatic assays or cell-based studies, necessitating desalting via dialysis or ion-exchange chromatography.

-

Cost-Efficiency: SPPS of custom peptides remains expensive, with per-gram costs exceeding $500 for research-grade material.

-

Stability in Biological Matrices: Susceptibility to serum proteases limits in vivo applications without further stabilization strategies (e.g., D-amino acid substitution).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume